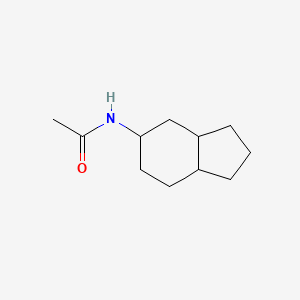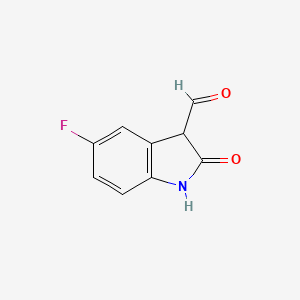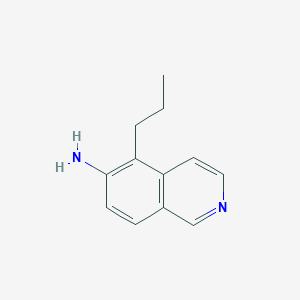
Cyclohexane-1,3-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane-1,3-diamine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is a white to yellow solid that is soluble in water. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexane-1,3-diamine dihydrochloride can be synthesized through several methods. One common approach involves the hydrogenation of 1,3-dicyanocyclohexane, followed by hydrolysis and subsequent reaction with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale hydrogenation processes under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, at elevated temperatures and pressures .
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexane-1,3-dione.
Reduction: It can be reduced to form cyclohexane-1,3-diamine.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Cyclohexane-1,3-dione.
Reduction: Cyclohexane-1,3-diamine.
Substitution: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Cyclohexane-1,3-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cyclohexane-1,3-diamine dihydrochloride involves its interaction with various molecular targets. The compound can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. These interactions can modulate enzyme activity and protein-protein interactions, leading to various biological effects .
Comparación Con Compuestos Similares
Cyclohexane-1,2-diamine: Similar in structure but with amino groups at different positions.
Cyclohexane-1,4-diamine: Another structural isomer with different chemical properties.
Cyclohexane-1,3-dione: An oxidized form of cyclohexane-1,3-diamine.
Uniqueness: Cyclohexane-1,3-diamine dihydrochloride is unique due to its specific positioning of amino groups, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in specialized applications where other isomers may not be as effective .
Propiedades
Fórmula molecular |
C6H16Cl2N2 |
|---|---|
Peso molecular |
187.11 g/mol |
Nombre IUPAC |
cyclohexane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c7-5-2-1-3-6(8)4-5;;/h5-6H,1-4,7-8H2;2*1H |
Clave InChI |
ABDGJCKNZHDDLV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(C1)N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-Dihydro-1'H-spiro[[1,3]dioxolane-2,6'-pyrrolo[1,2-C]oxazol]-3'(5'H)-one](/img/structure/B11909284.png)


![2,3-Dimethylpyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B11909298.png)
![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-4-carbaldehyde](/img/structure/B11909301.png)


![3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11909326.png)




